3-(Phenylcarbamoyl)-2(3H)-benzoxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylcarbamoyl)-2(3H)-benzoxazolone is an organic compound that belongs to the class of benzoxazolones This compound is characterized by the presence of a phenylcarbamoyl group attached to the benzoxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone typically involves the reaction of 2-aminophenol with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylcarbamoyl)-2(3H)-benzoxazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazolone ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
3-(Phenylcarbamoyl)-2(3H)-benzoxazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylcarbamoyl)-2(3H)-benzoxazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Phenylcarbamoyl)-benzoxazolone
- 3-(Phenylcarbamoyl)-benzoxazole
- 2-(Phenylcarbamoyl)-benzoxazole
Uniqueness
3-(Phenylcarbamoyl)-2(3H)-benzoxazolone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its benzoxazolone ring system, combined with the phenylcarbamoyl group, makes it a versatile compound for various applications.
Properties
CAS No. |
7039-00-1 |
---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-oxo-N-phenyl-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C14H10N2O3/c17-13(15-10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14(16)18/h1-9H,(H,15,17) |
InChI Key |
GPIBMNCXXLCEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.